molecular formula C17H18N2O3 B11704549 N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11704549
M. Wt: 298.34 g/mol
InChI Key: JLTOEMICEKLSFN-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-(2-methylphenoxy)acetamide is an acetamide derivative featuring two key substituents:

  • 2-Methylphenoxy group: The methyl-substituted phenoxy ether contributes to lipophilicity and steric bulk, influencing membrane permeability and target binding.

Below, we compare its structural and functional attributes with closely related analogs documented in recent literature.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C17H18N2O3/c1-12-6-3-4-9-16(12)22-11-17(21)19-15-8-5-7-14(10-15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

JLTOEMICEKLSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)NC(=O)C

solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 3-acetylaminophenol with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-acetylaminophenol+2-methylphenoxyacetyl chlorideThis compound\text{3-acetylaminophenol} + \text{2-methylphenoxyacetyl chloride} \rightarrow \text{this compound} 3-acetylaminophenol+2-methylphenoxyacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[3-(Acetylamino)phenyl]-2-(2-methylphenoxy)acetamide serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties .

Biology

Biologically, this compound has been investigated for its potential to inhibit specific pathways involved in disease processes. For instance, it may inhibit enzymes related to inflammation, showcasing anti-inflammatory properties. The mechanism of action involves interaction with molecular targets that modulate biological pathways .

Medicine

In medical research, this compound has been explored for its pharmacological properties:

  • Anti-inflammatory Activity : Studies indicate that it may reduce inflammation by inhibiting certain enzymes.
  • Analgesic Effects : Preliminary assessments suggest potential pain-relieving properties.

Anti-inflammatory Studies

A study demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory markers in vitro. The results indicated a dose-dependent reduction in markers such as TNF-alpha and IL-6 .

CompoundConcentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
A104550
B206070

Anticancer Activity

Research has also focused on the anticancer potential of similar compounds. For instance, derivatives were found to exhibit moderate activity against various cancer cell lines, suggesting that structural modifications could enhance their efficacy .

CompoundCell LineIC50 (µM)
CA54912
DMDA-MB-23115

Industrial Applications

This compound is also utilized in industrial applications for developing new materials and chemical products. Its stability and reactivity make it suitable for formulating various chemical products .

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key analogs and their structural differences compared to the target compound:

Compound Name Substituent Modifications Molecular Weight Key Properties/Applications Reference
N-[3-(Acetylamino)phenyl]-2-(2-methylphenoxy)acetamide (Target) 3-Acetylamino phenyl; 2-methylphenoxy 298.38 Balanced lipophilicity; potential CNS activity
N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide 3-Amino (unacetylated) phenyl; 2-isopropylphenoxy 298.38 Increased basicity; reduced metabolic stability
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide 4-Chloro-2-methylphenoxy; 3-CF3 phenyl 343.73 Enhanced electronegativity; pesticidal use
N-(3-Acetylphenyl)-2-(5-methyl-2-isopropylphenoxy)acetamide 3-Acetylphenyl; 5-methyl-2-isopropylphenoxy 325.40 Increased steric bulk; improved selectivity
N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-[5-methyl-2-isopropylphenoxy]acetamide Benzoxazolyl heterocycle; 5-methyl-2-isopropylphenoxy 422.50 Rigid aromatic system; kinase inhibition

Key Observations :

  • Acetylation vs. Free Amine: The acetyl group in the target compound (vs.
  • Phenoxy Substituents: Replacing 2-methylphenoxy with bulkier groups (e.g., isopropyl in ) increases steric hindrance, which may limit binding to shallow protein pockets but improve selectivity.
  • Electron-Withdrawing Groups : The CF3 group in enhances metabolic stability and hydrophobic interactions, making it suitable for pesticidal applications .

Physicochemical Properties

Comparative data on melting points (where available) and molecular weights highlight trends in solubility and stability:

Compound Name Melting Point (°C) Molecular Weight Solubility Profile
Target Compound Not reported 298.38 Moderate (logP ~2.5)
N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide 241–242 530.50 Low (logP >4)
N-(3-Amino-4-methoxyphenyl)acetamide Not reported 194.23 High (polar substituents)

Analysis :

  • The target compound’s moderate molecular weight (~298 Da) and logP (~2.5) suggest favorable oral bioavailability.
  • Higher molecular weight analogs (e.g., , 530 Da) exhibit reduced solubility, limiting their therapeutic utility without formulation aids.
  • Polar groups like methoxy () improve aqueous solubility but may reduce membrane permeability.

Biological Activity

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the class of phenoxyacetamides, characterized by the presence of an acetylamino group and a methylphenoxy moiety. Its chemical formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the phenyl and methylphenoxy groups allow for interactions with hydrophobic pockets in proteins. This leads to modulation of enzyme and receptor activities, impacting various biological pathways such as:

  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory processes.
  • Anticancer Activity : It potentially disrupts cell proliferation and induces apoptosis in cancer cells.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of human breast cancer (MCF-7), prostate cancer (DU-145), and bladder cancer (T24) cells. The compound's mechanism includes:

  • Induction of Apoptosis : Triggering programmed cell death pathways.
  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism
MCF-71.5Apoptosis induction
DU-1455.0Cell cycle arrest
T243.0Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it inhibits the expression of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways.

Case Studies

  • Osteoclast Differentiation Inhibition :
    A study demonstrated that this compound significantly inhibited the formation of multinucleated osteoclasts from bone marrow-derived macrophages in a dose-dependent manner, without showing cytotoxic effects. It downregulated osteoclast-specific markers such as c-Fos and NFATc1, indicating its potential use in treating osteoporosis and other bone resorption disorders .
  • Tumor Growth Inhibition :
    In vivo experiments using mouse models showed that treatment with this compound resulted in reduced tumor growth rates in xenograft models derived from BRAF mutant melanoma cells. This effect was associated with decreased phosphorylation of ERK1/2, a key signaling molecule involved in cell proliferation .

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